5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid
Description
This compound is a bis-indole derivative featuring a carboxamide bridge connecting two indole rings. The first indole moiety contains a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position, while the second indole bears a carboxylic acid group at the 2-position. The Boc group enhances solubility in organic solvents and protects the amino functionality during synthetic steps . This structure is relevant in medicinal chemistry, particularly for protease or kinase inhibition, due to the indole scaffold’s prevalence in bioactive molecules .
Properties
Molecular Formula |
C23H22N4O5 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C23H22N4O5/c1-23(2,3)32-22(31)25-15-5-7-16-12(9-15)10-18(26-16)20(28)24-14-4-6-17-13(8-14)11-19(27-17)21(29)30/h4-11,26-27H,1-3H3,(H,24,28)(H,25,31)(H,29,30) |
InChI Key |
OIMHWQZAMDGEKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids with tert-butoxycarbonyl groups, followed by coupling reactions to form the desired indole derivatives . The reaction conditions often include the use of coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for additional bases . Industrial production methods may involve the use of flow microreactor systems to introduce tert-butoxycarbonyl groups efficiently .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include anhydrous magnesium sulfate, boron trifluoride diethyl etherate, and sulfuric acid . For instance, the preparation of tert-butyl esters from amino acids involves the use of tert-butanol and anhydrous magnesium sulfate . The major products formed from these reactions are typically protected amino acid derivatives, which can be further utilized in peptide synthesis .
Scientific Research Applications
5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex peptides and proteins . In biology, it serves as a precursor for the development of bioactive molecules that can modulate various biological pathways . In medicine, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes . Additionally, it finds applications in the industry as a component in the synthesis of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during the synthesis of peptides and proteins . The indole rings in the compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Variations
Compound A : 5-[(Benzofuran-2-ylcarbonyl)amino]-1H-indole-2-carboxylic acid (CAS: 110314-42-6)
- Structure: Replaces the Boc-amino-indole unit with a benzofuran-2-carboxamido group.
- The benzofuran’s electron-rich nature may alter redox properties compared to the Boc-protected indole.
- Applications : Likely explored for antitumor or antimicrobial activity due to benzofuran’s bioactive profile .
Compound B : Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a from )
- Structure : Contains a pyrrole core with two indole substituents and a Boc group.
- Key Differences :
- Pyrrole ring vs. bis-indole backbone: Pyrroles exhibit distinct electronic properties (e.g., weaker basicity).
- Ester vs. carboxylic acid: The ethyl ester in 10a reduces polarity, enhancing lipid membrane permeability.
- Synthesis : Prepared via CuCl₂-catalyzed coupling in THF (yield: 98%) .
Compound C : 5-Hydroxy-1H-indole-2-carboxylic acid (CAS: 21598-06-1)
- Structure : Lacks the Boc group and carboxamide bridge; features a hydroxyl group at the 5-position.
- Key Differences :
- Hydroxyl group increases acidity (pKa ~10) and hydrogen-bonding capacity vs. the Boc group’s inertness.
- Absence of the second indole reduces molecular weight and complexity.
- Applications : Intermediate for fluorescent probes or metal chelators .
Physicochemical Properties
Biological Activity
5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid, also known as 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its indole structure, which is known for diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16N2O4
- Molecular Weight : 276.29 g/mol
- CAS Number : 138730-81-1
The compound features an indole core substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid group at the 2-position, allowing for reactivity in various chemical reactions and biological interactions .
Biological Activity Overview
Indole derivatives have been extensively studied for their biological activities, including:
- Antiviral Activity : Indole compounds have shown promise as inhibitors of viral replication, particularly against HIV. The indole nucleus can chelate with metal ions in viral enzymes, disrupting their function .
- Antitumor Activity : Some indole derivatives exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation .
- Antibacterial and Antifungal Properties : Certain indoles are noted for their ability to inhibit bacterial growth and fungal infections .
The biological activity of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication (e.g., integrase), with studies indicating that it can effectively impair the strand transfer process of integrase in HIV, showing an IC50 value of approximately 32.37 μM .
- Receptor Interaction : The indole structure allows for interactions with various biological receptors, potentially modulating their activity.
- Chelation of Metal Ions : The ability to chelate metal ions enhances its efficacy as an enzyme inhibitor by stabilizing the transition state during enzymatic reactions .
Case Studies and Research Findings
Several studies have highlighted the biological potential of indole derivatives, including:
- A study demonstrated that derivatives of indole-2-carboxylic acid could inhibit HIV integrase with improved potency through structural modifications. Notably, some derivatives showed IC50 values ranging from 10.06 to 15.70 μM, significantly better than the parent compound .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Indole-2-carboxylic acid | 32.37 | Integrase inhibition |
| Modified derivative 4a | 10.06 | Enhanced binding to integrase |
| Modified derivative 4b | 15.70 | Enhanced binding to integrase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
